molecular formula C9H12F2O2 B13527086 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid

Cat. No.: B13527086
M. Wt: 190.19 g/mol
InChI Key: LBNABXGZYJGNIR-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is an organic compound with the molecular formula C9H12F2O2 and a molecular weight of 190.1872 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to a prop-2-enoic acid moiety. It is a white, water-soluble solid that is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid typically involves the reaction of 4,4-difluorocyclohexyl derivatives with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)prop-2-enoicacid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to trigger conformational changes in proteins, affecting their activity. This compound can establish hydrophobic interactions with surrounding residues, leading to the rearrangement of protein structures and influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorocyclohexyl)prop-2-enoicacid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)prop-2-enoic acid

InChI

InChI=1S/C9H12F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h7H,1-5H2,(H,12,13)

InChI Key

LBNABXGZYJGNIR-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCC(CC1)(F)F)C(=O)O

Origin of Product

United States

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